Pyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
Pyrido[2,3-b]pyrazin-3(4H)-one derivatives are a class of heterocyclic compounds that have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications and oxidative stress-related pathologies. These derivatives are characterized by a substituted C2 aromatic group and a N4 acetic acid group on the core structure, which contribute to their inhibitory activity and antioxidant properties .
Synthesis Analysis
The synthesis of polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds involves a sequential reaction of pentafluoropyridine with sodium phenylsulfinate and an appropriate diamine. This method allows for the creation of various polysubstituted [6,6]-ring fused systems, demonstrating the versatility of the difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds . Additionally, a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been synthesized, with structures confirmed by NMR and mass spectral data, and their anticancer activities evaluated against various human cancer cell lines .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-b]pyrazin-3(4H)-one derivatives has been studied through single-crystal X-ray analysis, confirming the bridgehead bicyclic 6–6 heterocyclic compounds . The crystal structures of related pyrazinecarboxylic acids have been analyzed to examine the occurrence of carboxylic acid-pyridine supramolecular synthons, which are important for crystal engineering strategies .
Chemical Reactions Analysis
The polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds react with various nucleophiles to give poly-substituted tetrahydropyridopyrazines, showcasing the potential of the polyfluorinated ring fused pyridine system as a scaffold for the synthesis of poly-substituted pyridopyrazine derivatives . The chalcone derivatives of pyrido[4,3-b]pyrazin-5(6H)-one have been synthesized and tested for their anticancer activities, with molecular docking studies carried out to observe the binding mode on the active site of ATR kinase .
Physical and Chemical Properties Analysis
The photophysical and electrochemical properties of related compounds, such as 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, have been characterized by spectroscopy and cyclic voltammetry. These studies provide insights into the intramolecular charge transfer and redox reactions of these compounds . The pyrido[2,3-b]pyrazin-3(4H)-one derivatives have been evaluated for their inhibitory activity against ALR2 and their antioxidant properties, with some compounds showing excellent activity and comparable antioxidant ability to known antioxidants like Trolox .
Scientific Research Applications
Catalysts and Synthetic Pathways
The pyranopyrimidine core, closely related to Pyrido[2,3-b]pyrazin-3(4H)-one, is a crucial precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of substituted pyranopyrimidine scaffolds, especially 5H-pyrano[2,3-d]pyrimidine, has been intensively investigated. Recent advancements cover synthetic pathways for developing various derivatives using a range of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts. These synthetic methods have shown significant potential for the development of lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Molecular Interactions and Biological Properties
Pyrazine-based compounds, which include the Pyrido[2,3-b]pyrazin-3(4H)-one scaffold, have displayed crucial interactions in medicinal chemistry. The heteroaromatic nature of these compounds allows for unique combinations of polar and non-polar interactions, particularly in protein binding. A systematic analysis of the RCSB PDB database revealed key binding interactions of pyrazine-based ligands with protein targets, involving hydrogen bonds, π-interactions, and coordination to metal ions. These interactions highlight the significance of pyrazine derivatives as potentially interactive moieties in drug-like molecules (Juhás & Zítko, 2020).
Application in Energetic Materials
Pyrazine derivatives have also been explored in the field of high energy density materials (HEDMs). The study of high-nitrogen azine energetic materials has been a hot spot in energy materials research. Pyrazine energetic compounds, like 2,6-diamino-3,5dinitropyrazine-1-oxide (LLM-105), have shown promising applications in propellants, mixed explosives, and gas generators. The use of these compounds can significantly improve burning rates, reduce sensitivity, and enhance detonation performance, indicating a broad application prospect in energetic materials (Yongjin & Shuhong, 2019).
Future Directions
The future directions for research on Pyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its potential therapeutic applications, particularly its role as an inhibitor of aldose reductase . Additionally, more research could be done to further understand its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
4H-pyrido[2,3-b]pyrazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-6-4-9-5-2-1-3-8-7(5)10-6/h1-4H,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJJEQQMLOQOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-b]pyrazin-3(4H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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